2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 g/mol . This compound is known for its unique structure, which includes a chloro group, a morpholine ring, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide involves several steps. One common synthetic route includes the reaction of 4-methyl-3-(morpholine-4-sulfonyl)aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide can be compared with other similar compounds, such as:
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]butanamide: This compound has a butanamide group, making it slightly larger and potentially altering its chemical properties.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-3-4-12(16-14(18)11(2)15)9-13(10)22(19,20)17-5-7-21-8-6-17/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMZAATHVAXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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